![molecular formula C10H12BaN2Na2O8 B103461 Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate CAS No. 18744-58-6](/img/structure/B103461.png)
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is a useful research compound. Its molecular formula is C10H12BaN2Na2O8 and its molecular weight is 471.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310150. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry Applications
- Colorimetric Reagent for Nickel and Copper : Disodium ethyl bis(5-tetrazolylazo)-acetate trihydrate forms water-soluble, highly colored complexes with nickel(II) and copper(II) ions. This complex is useful for quantitative colorimetric determination in the presence of other metals like cobalt and iron (Jonassen et al., 1958).
Organic Chemistry and Synthesis
- Synthesis of Disodium O-n-Alkylthiophosphates : The disodium O-alkylthiophosphates are synthesized through a reaction involving PSCl3 and alcohols, leading to various applications in organic synthesis (Baeuerlein & Gaugler, 1978).
Metal-Organic Frameworks (MOFs)
- Metal-Organic Framework for Gas Adsorption and Catalysis : A barium(II) metal-organic framework based on this compound exhibits high adsorption for CO2 and CH4, showing potential for gas separation and catalysis (Fan et al., 2017).
Coordination Chemistry
- Potassium EDTA Salts : Potassium salts of EDTA demonstrate unique coordination modes, relevant in understanding coordination chemistry and complex formation (Krawczyk & Lis, 2011).
Surfactant Synthesis
- Amphoteric Surfactants from Tall Oil Fatty Acid : Synthesis of amphoteric surfactants using disodium derivatives, important in the field of industrial and environmental chemistry (Wang, Furuno, & Cheng, 2001).
Material Science
- Preparation of Barium-Sulfate Spheres : Ethylenediamine tetraacetic acid disodium is used to control the preparation of barium sulfate spheres, useful in material science and engineering (Liu et al., 2018).
Dye Adsorption and Separation
- Metallogels for Dye Adsorption : Synthesis of metallogels involving disodium salts for selective dye adsorption and separation, contributing to environmental science and technology (Karan & Bhattacharjee, 2016).
Mécanisme D'action
Target of Action
The primary target of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is metal ions in biological systems . This compound, similar to other chelating agents, has a strong affinity for metal ions, allowing it to bind and form a stable complex .
Mode of Action
This compound acts by binding to metal ions in a process known as chelation . The compound forms a ring-like structure around the metal ion, effectively sequestering it and preventing it from participating in chemical reactions .
Biochemical Pathways
The chelation process can affect various biochemical pathways, particularly those that rely on metal ions as cofactors . By sequestering these metal ions, this compound can inhibit the activity of certain enzymes and disrupt cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chelating properties . The compound is soluble in water, which facilitates its distribution in the body . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its chelating activity . By binding to metal ions, the compound can disrupt the normal function of enzymes and other proteins that require these ions . This can lead to a variety of effects, depending on the specific ions involved and the biological systems affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents or competing ions can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .
Propriétés
| { "Design of the Synthesis Pathway": "The compound 'Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate' can be synthesized by a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Barium chloride (BaCl2)", "2-aminoethyl carboxylate", "Chloroacetic acid (ClCH2COOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 2-aminoethyl carboxylate in water and add NaOH to adjust the pH to 10.0.", "Step 2: Add ClCH2COOH to the solution and stir for 1 hour at room temperature.", "Step 3: Add BaCl2 to the solution and stir for 1 hour at room temperature.", "Step 4: Filter the solution to remove any precipitates.", "Step 5: Add NaOH to adjust the pH to 7.0 and then add NaCl to the solution.", "Step 6: Add ClCH2COOH to the solution and stir for 1 hour at room temperature.", "Step 7: Add NaOH to adjust the pH to 10.0 and then add BaCl2 to the solution.", "Step 8: Filter the solution to remove any precipitates.", "Step 9: Add water to the solution to form the hydrate form of the compound." ] } | |
Numéro CAS |
18744-58-6 |
Formule moléculaire |
C10H12BaN2Na2O8 |
Poids moléculaire |
471.52 g/mol |
Nom IUPAC |
disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Ba.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |
Clé InChI |
QWUZVKLCJXMYJK-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ba+2] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ba+2] |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


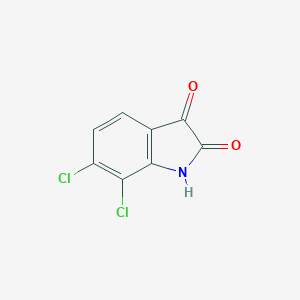
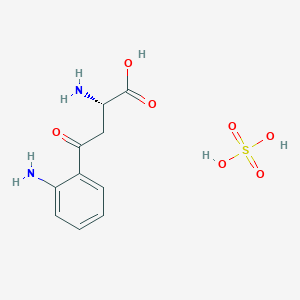


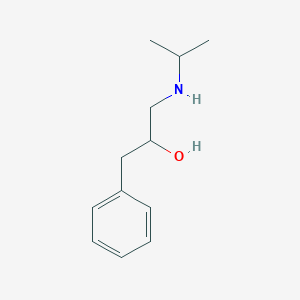


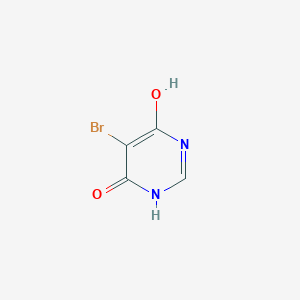
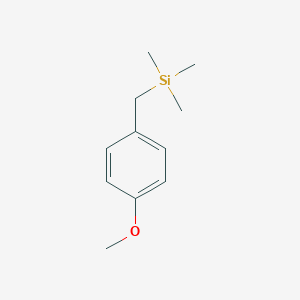

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)



